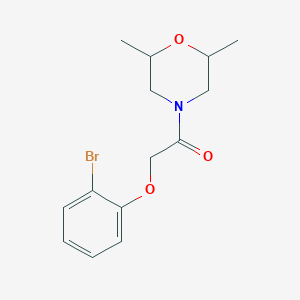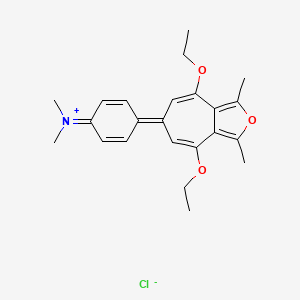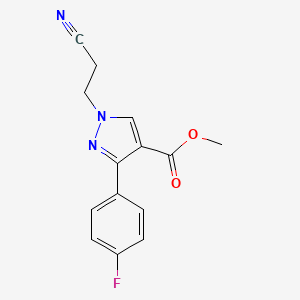![molecular formula C18H14N2O3S B5240931 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide](/img/structure/B5240931.png)
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide is a complex organic compound that features a unique combination of a benzodioxine ring and a thiazole ring
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit significant biological activities . For instance, chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds .
Mode of Action
A related compound, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, has been found to induce oxidative damage in candida albicans . It increases the reactive oxygen species (ROS) in C. albicans and elevates the expression of some genes related to anti-oxidative stress response .
Biochemical Pathways
albicans .
Result of Action
albicans, which plays a critical role in antifungal-induced cellular death .
Analyse Biochimique
Biochemical Properties
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with Candida antarctica lipase B, an enzyme involved in the synthesis of chiral motifs . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells such as Candida albicans, a structurally similar compound has been shown to induce oxidative damage by increasing reactive oxygen species levels . This oxidative stress can lead to changes in gene expression and metabolic pathways, ultimately affecting cell viability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can exhibit stable activity over extended periods, but may degrade under certain conditions, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects are often observed, where a specific dosage range results in optimal activity without significant toxicity. Understanding the dosage-response relationship is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with Candida antarctica lipase B suggests a role in lipid metabolism and the synthesis of chiral compounds . These interactions can influence the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the carboxylic acid group. The final step involves the formation of the amide bond with the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Applications De Recherche Scientifique
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid: Shares the benzodioxine ring but lacks the thiazole ring.
4-Phenyl-thiazol-2-yl)-amide: Contains the thiazole ring but lacks the benzodioxine ring.
1,4-Benzodioxan-2-carboxylic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide lies in its combination of the benzodioxine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel therapeutic agents .
Propriétés
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(16-10-22-14-8-4-5-9-15(14)23-16)20-18-19-13(11-24-18)12-6-2-1-3-7-12/h1-9,11,16H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRKEERIZWSZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-Chloro-2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5240862.png)
![N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5240871.png)
![1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5240882.png)

![6-bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5240898.png)

![3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide](/img/structure/B5240921.png)
![2-({4-ALLYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5240925.png)
![(5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5240932.png)
![(2,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5240939.png)

![(3Z)-3-[(4-chlorophenyl)methylidene]-5-(2,5-dimethoxyphenyl)furan-2-one](/img/structure/B5240950.png)
![dimethyl 5-({[3-(acetylamino)-4-(4-morpholinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B5240958.png)
